molecular formula C14H10N4O2S B2368116 2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 2034583-38-3

2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2368116
CAS No.: 2034583-38-3
M. Wt: 298.32
InChI Key: GYXMHXCKMDJGFE-UHFFFAOYSA-N
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Description

2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a furan ring, a thiadiazole ring, and a quinazolinone moiety, making it a complex and intriguing molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of furan-2-carbaldehyde with an appropriate amine to form the furan-2-ylmethylamine intermediate. This intermediate is then reacted with a thiadiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like chloroform or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .

Scientific Research Applications

2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one apart is its unique combination of the furan, thiadiazole, and quinazolinone rings, which confer a distinct set of chemical and biological properties. This unique structure allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c19-12-10-5-1-2-6-11(10)16-14-18(12)17-13(21-14)15-8-9-4-3-7-20-9/h1-7H,8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXMHXCKMDJGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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